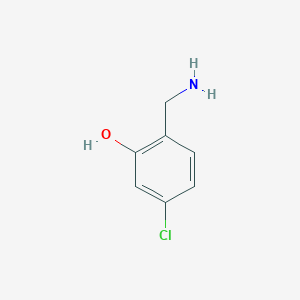

2-(Aminomethyl)-5-chlorophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(aminomethyl)-5-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c8-6-2-1-5(4-9)7(10)3-6/h1-3,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJFODQGSLFISIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Aminomethyl 5 Chlorophenol and Its Structural Analogues

Strategies for Introducing the Aminomethyl Moiety

The introduction of the aminomethyl group (-CH₂NH₂) ortho to the phenolic hydroxyl is a critical transformation in the synthesis of these compounds. Several distinct approaches have been established to achieve this.

A common and effective strategy to introduce an aminomethyl group is through the reduction of a suitable precursor, such as a nitrile (cyanophenol) or a nitro derivative.

Catalytic hydrogenation is a frequently employed method. For instance, the reduction of nitrophenols can lead to the formation of aminomethyl-phenols. In one patented process, a substituted 2-nitrophenol (B165410) is catalytically hydrogenated in an acidic medium. google.com This reaction can simultaneously reduce the nitro group to an amino group and effect debenzylation of an N,N-dialkylaminomethyl substituent to form the primary aminomethyl group. google.com The use of catalysts like palladium-on-charcoal or palladium-on-barium sulfate (B86663) is typical for such transformations. google.com

Another reduction-based route starts from hydroxybenzonitriles. The cyano group (-CN) can be reduced to an aminomethyl group (-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This method provides a direct conversion of a nitrile to the desired aminomethyl functionality.

The Mannich reaction is a classical and widely used three-component condensation for producing aminomethylphenols. organic-chemistry.orgresearchgate.net The reaction involves an aldehyde (commonly formaldehyde), a primary or secondary amine (or ammonia), and an active hydrogen compound, which in this case is a phenol (B47542). organic-chemistry.orgresearchgate.net The reaction proceeds via the formation of an iminium ion, which then acts as an electrophile in the substitution reaction on the electron-rich phenol ring, typically at the ortho position. organic-chemistry.orgmdpi.com

While traditional Mannich reactions can be effective, they sometimes suffer from drawbacks like limited substrate scope. nih.gov Modern variations have been developed to improve efficiency and versatility. The Petasis borono-Mannich (PBM) reaction, for example, is a multicomponent reaction that couples an arylboronic acid, a secondary amine, and a salicylaldehyde (B1680747) derivative. nih.govdntb.gov.ua Catalyst-free versions of the PBM reaction have been developed, offering a greener and more efficient route to a diverse range of aminomethylphenol derivatives in high yields. nih.govingentaconnect.com

Table 1: Comparison of Mannich-Type Reactions for Aminomethylphenol Synthesis

| Reaction Type | Key Reactants | Conditions | Advantages | Disadvantages | Citations |

|---|---|---|---|---|---|

| Traditional Mannich | Phenol, Formaldehyde (B43269), Amine | Typically heated in a solvent like ethanol | Simple, uses readily available starting materials | Can have low yields, limited substrate scope | organic-chemistry.orgresearchgate.net |

| Petasis Borono-Mannich | Salicylaldehyde, Secondary Amine, Arylboronic Acid | Can be catalyst-free (e.g., in CPME at 80°C) | High yields, broad substrate scope, green conditions | Requires boronic acid derivatives | nih.govingentaconnect.comias.ac.in |

Recent advances in organic synthesis have led to methods for the direct C-H aminomethylation of phenols, avoiding the need for pre-functionalized substrates. These cross-dehydrogenative coupling (CDC) reactions represent a highly atom- and step-economical approach. nih.gov

Various transition-metal catalysts have been employed to facilitate this transformation with high regioselectivity for the ortho position. Catalytic systems based on copper (Cu), chromium (Cr), and vanadium (V) have been successfully developed. nih.govacs.orgacs.orgresearchgate.net For example, a Cu(II)-catalyzed cross-dehydrogenative ortho-aminomethylation of phenols with aniline (B41778) derivatives provides the corresponding products in moderate to excellent yields under mild conditions. nih.gov Similarly, a Cr-catalyzed strategy has been shown to be effective for the ortho-selective aminomethylation of phenols. acs.orgacs.org Transition-metal-free approaches have also emerged, such as an iodine-catalyzed aminomethylation of phenols in aqueous media, further broadening the scope and applicability of direct C-H functionalization. rsc.org

Table 2: Catalytic Systems for Direct ortho-Aminomethylation of Phenols

| Catalyst System | Oxidant/Reagents | Key Features | Citations |

|---|---|---|---|

| Cu(OAc)₂ | Di-tert-butyl peroxide (DTBP) | Broad substrate scope, mild conditions | nih.govacs.org |

| Cr(OTf)₃ | N/A (uses N,N-dimethylanilines) | High ortho-selectivity, uses earth-abundant metal | acs.orgacs.org |

| VO(acac)₂ | N/A | Highly selective C(sp²)–C(sp³) coupling | acs.orgresearchgate.net |

| Iodine/Sodium Percarbonate | Sodium Percarbonate | Transition-metal-free, aqueous media | rsc.org |

Approaches for Introducing Halogenation (Chlorine Atom) on the Phenolic Ring

The introduction of a chlorine atom onto the phenolic ring can be achieved at different stages of the synthesis. Chlorination of the phenol starting material before aminomethylation is a common strategy. Electrophilic chlorination can also be performed on aminophenol derivatives. nih.govnih.gov

Studies on the chlorination of aminophenols in aqueous solutions show that chlorine is highly reactive towards the aminophenol ring. tandfonline.com The reaction can lead to the formation of various chlorinated by-products, indicating that controlling the regioselectivity can be challenging. nih.govtandfonline.com

More controlled and selective methods have been developed. An electrochemical procedure allows for the mono- and dichlorination of electron-rich 4-aminophenol (B1666318) derivatives using dichloromethane (B109758) (DCM) as both the solvent and the chlorine source. rsc.orgdntb.gov.ua Another highly practical method involves an ammonium (B1175870) salt-catalyzed ortho-selective C-H monohalogenation of phenols using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) as the chlorinating agent under very mild conditions. sci-hub.se

Multi-Step Synthesis of 2-(Aminomethyl)-5-chlorophenol and its Derivatives

A multi-step synthesis is a strategic sequence of reactions to build a target molecule from simpler starting materials. youtube.comvapourtec.comlibretexts.org The synthesis of this compound typically involves combining the strategies for aminomethylation and chlorination in a logical order. rsc.org

A key approach in a multi-step synthesis is to prepare a precursor that already contains one of the required functional groups or its latent form. For this compound, a logical precursor is a chlorinated phenol derivative that can be subsequently aminomethylated, or a chlorinated aminophenol precursor.

One such precursor is 4-chloro-2-hydroxybenzonitrile (B1587699). rsc.orgcalpaclab.comnih.gov This compound can be synthesized from 3-chlorophenol (B135607). A Lewis acid-promoted reaction of 3-chlorophenol with methyl thiocyanate (B1210189) (CH₃SCN) in the presence of AlCl₃ and BCl₃ affords 4-chloro-2-hydroxybenzonitrile in high yield. rsc.org The subsequent reduction of the nitrile group in this precursor would then yield the final product, this compound.

Another route involves starting with a nitrophenol. For example, 2-nitro-6-chloro-phenol can be reacted with formaldehyde and an amine in a Mannich-type reaction to introduce a dialkylaminomethyl group. google.com Subsequent catalytic hydrogenation can then reduce the nitro group and remove the alkyl groups from the amine to yield the desired chlorinated aminomethylphenol structure. google.com

Derivatization Strategies for Aminomethylated Chlorophenols

The core structure of aminomethylated chlorophenols, featuring a reactive phenolic hydroxyl group, an amino group, and an aromatic ring, provides multiple sites for chemical modification. Derivatization is a key strategy to create a diverse library of related compounds, often for evaluation in medicinal chemistry or materials science. These modifications can fine-tune the molecule's physicochemical properties, such as solubility and stability, or introduce new functionalities.

Common derivatization approaches for this class of compounds include modifications at the amino and hydroxyl groups, as well as reactions involving the aromatic ring.

N-Alkylation and Acylation: The primary or secondary amine of the aminomethyl group is readily susceptible to alkylation and acylation reactions. A regioselective indirect alkylation of aminophenols can lead to enantiopure tertiary aminophenols, which are valuable as chiral ligands in asymmetric catalysis. researchgate.net This can be achieved through the reduction or alkylation of an intermediate benzoxazine (B1645224) under mild conditions. researchgate.net

Silylation: For analytical purposes, such as gas chromatography-mass spectrometry (GC/MS), the polar -OH and -NH groups are often derivatized to increase volatility. Silylation, using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective method for chlorophenols. nih.govresearchgate.net The reaction can be significantly accelerated by using acetone (B3395972) as a solvent, achieving quantitative derivatization at room temperature within seconds. nih.gov

Formation of Heterocycles: Aminomethylated phenols are pivotal intermediates in the synthesis of more complex heterocyclic compounds. For instance, they can be used to prepare 2,3-disubstituted-3,4-dihydro-2H-1,3-benzoxazines through aza-acetalization reactions with aromatic aldehydes. researchgate.net

Schiff Base Formation: The aminomethyl group can react with aldehydes to form Schiff bases (azomethines). These derivatives themselves are a class of biologically active compounds and can serve as versatile intermediates for further synthetic transformations. ajgreenchem.comresearchgate.net

Electrophilic Aromatic Substitution: The aromatic ring can undergo further substitution. The strong activating effect of the aminomethyl group directs electrophiles primarily to the ortho and para positions. Reactions such as nitration and sulfonation can introduce additional functional groups onto the phenolic ring.

The table below summarizes various derivatization strategies for aminomethylated chlorophenols based on research findings.

| Derivatization Strategy | Reagents/Conditions | Resulting Compound Type | Purpose/Application |

| Silylation | bis(trimethylsilyl)trifluoroacetamide (BSTFA) in acetone | Silyl ethers/amines | Increases volatility for GC/MS analysis nih.govresearchgate.net |

| Acetylation | Acetic anhydride | Acetylated derivatives | Increases volatility for GC/MS analysis researchgate.net |

| Aza-acetalization | Aromatic aldehydes, TMSCl | 2,3-disubstituted-3,4-dihydro-2H-1,3-benzoxazines | Synthesis of heterocyclic compounds researchgate.net |

| Schiff Base Formation | Aldehydes | Azomethines (Schiff bases) | Synthesis of biologically active compounds ajgreenchem.comresearchgate.net |

| Nitration | HNO₃/H₂SO₄ at 0°C | Nitro-substituted derivatives | Introduction of new functional groups |

| Sulfonation | Fuming H₂SO₄ | Sulfo-substituted derivatives | Introduction of new functional groups |

| Indirect N-Alkylation | via Benzoxazine intermediate | Tertiary aminophenols | Synthesis of chiral ligands researchgate.net |

Green Chemistry Considerations in the Synthesis of Aminomethylated Chlorophenols

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. alfa-chemistry.com These considerations are increasingly important in the synthesis of fine chemicals like aminomethylated chlorophenols.

The traditional synthesis of aminomethylated phenols, often the Mannich reaction, can involve elevated temperatures and organic solvents. bch.ro Green chemistry approaches seek to improve upon these methods.

Solvent-Free Synthesis: A significant advancement is the development of solvent-free reaction conditions. The Betti reaction, a type of Mannich reaction, can be performed between phenols, aldehydes, and amines without any organic solvent, which simplifies the work-up procedure and aligns with green chemistry principles. nih.gov

Use of Greener Solvents: When a solvent is necessary, water is an ideal green alternative to volatile organic compounds. The preparation of Betti base derivatives has been reported in water, reducing the environmental footprint of the synthesis. nih.gov Deep eutectic solvents (DES), which are biodegradable and inexpensive, represent another class of green solvents that have been used effectively in related condensation reactions like the Pechmann condensation for coumarin (B35378) synthesis. acs.org

Alternative Catalysts: Research has explored the use of more environmentally benign catalysts. For instance, the water extract of an onion has been successfully used as a green catalyst for Knoevenagel condensation, a related C-C bond-forming reaction, highlighting the potential for biocatalysts in organic synthesis. ajgreenchem.com In the synthesis of related aminobenzoic acids, biocatalytic methods using microorganisms are being explored as an environmentally friendly alternative to traditional chemical routes that may use heavy metal catalysts. mdpi.com

Energy Efficiency: The use of ultrasound has been shown to promote reactions in the synthesis of related chloro-aromatic compounds. patsnap.com Sonication can often reduce reaction times and temperatures, leading to lower energy consumption compared to conventional heating methods. patsnap.com Furthermore, many green synthetic methods, including some solvent-free approaches, can be conducted at room temperature or with only gentle heating, further enhancing energy efficiency. bch.ronih.govresearchgate.net

The following table contrasts traditional synthetic methods with greener alternatives for the synthesis of aminomethylated phenols.

| Synthesis Aspect | Traditional Approach | Green Chemistry Approach |

| Solvent | Ethanol, Methanol researchgate.netbch.ro | Solvent-free conditions nih.gov, Water nih.gov, Deep Eutectic Solvents (DES) acs.org |

| Catalyst | Strong acids or bases | Biocatalysts (e.g., onion extract) ajgreenchem.com, Reusable catalysts |

| Energy | Reflux/elevated temperatures bch.ro | Room temperature bch.roresearchgate.net, Ultrasound irradiation patsnap.com |

| Work-up | Organic solvent extraction, chromatography | Simple filtration, minimal purification nih.gov |

| Waste | Generation of solvent and catalyst waste | Reduced waste, biodegradable by-products alfa-chemistry.com |

Chemical Reactivity and Transformations of 2 Aminomethyl 5 Chlorophenol

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. Its reactivity is modulated by the other substituents on the benzene (B151609) ring.

Electrophilic Aromatic Substitution on the Phenol (B47542) Ring

Electrophilic aromatic substitution (EAS) reactions involve an electrophile attacking the electron-rich benzene ring, leading to the substitution of a hydrogen atom. uomustansiriyah.edu.iqmasterorganicchemistry.com The mechanism proceeds in two steps: the initial attack by the electrophile to form a resonance-stabilized carbocation (arenium ion), followed by the loss of a proton to restore aromaticity. uomustansiriyah.edu.iqmasterorganicchemistry.comhu.edu.jo The rate of this reaction is influenced by the nature of the substituents already present on the ring. libretexts.org

For a related isomer, 2-(aminomethyl)-6-chlorophenol (B13565350), the aminomethyl group's strong activating effect dominates over the deactivating effect of the chlorine atom. Key electrophilic aromatic substitution reactions for this isomer include:

Nitration: Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0°C yields 4-nitro-2-(aminomethyl)-6-chlorophenol as the major product.

Sulfonation: Treatment with fuming sulfuric acid results in the formation of the 5-sulfo derivative.

| Reaction | Reagents | Major Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ at 0°C | 4-nitro-2-(aminomethyl)-6-chlorophenol | 62% | |

| Sulfonation | Fuming H₂SO₄ | 5-sulfo derivative | 55% |

Oxidation Pathways of the Phenolic Moiety

Phenolic compounds can undergo oxidation to form various products, including quinones. smolecule.com The oxidation of chlorophenols can proceed via a one-step process to a phenoxium ion, which may then dimerize. uark.edu In vitro studies on the related compound 2-amino-5-chlorophenol (B1209517) have shown that it can induce lipid peroxidation, suggesting the generation of radical species during its metabolism. nih.gov This process was found to be independent of iron but could be mitigated by antioxidants like ascorbate (B8700270) and glutathione. nih.gov

Reactivity of the Aminomethyl Group

The primary amine of the aminomethyl group is a key site for a variety of chemical transformations, including condensation, acylation, and alkylation reactions.

Condensation Reactions leading to Schiff Bases and Imines

The primary amine of 2-(aminomethyl)-5-chlorophenol can react with aldehydes and ketones to form Schiff bases or imines. vulcanchem.comorganic-chemistry.org This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. organic-chemistry.org For instance, 2-amino-5-chlorophenol participates in condensation reactions with acetylferrocene (B1663952) to yield ferrocenyl Schiff bases. sigmaaldrich.comsigmaaldrich.com Similarly, Schiff bases of 2-amino-5-(2-chlorophenyl)-1,3,4-oxadiazole have been synthesized by reacting with various aromatic aldehydes. asianpubs.orgasianpubs.org

The formation of imines from aminophenols can be a step in more complex synthetic pathways. For example, the reaction of 2-(aminomethyl)-6-chlorophenol with aromatic aldehydes can lead to the formation of chromenoquinoline derivatives through an initial imine formation followed by cyclization.

Acylation and Alkylation Reactions of the Amine

The amine group can be readily acylated or alkylated. vulcanchem.com

Acylation: This reaction involves the treatment of the amine with an acylating agent, such as an acid chloride or anhydride, to form an amide. researchgate.net For example, 2-amino-5-chlorobenzophenone (B30270) undergoes acylation in the synthesis of various benzodiazepines like prazepam and chlordiazepoxide. wikipedia.org

Alkylation: Selective N-alkylation of aminophenols can be achieved through reductive amination. researchgate.netorganic-chemistry.org This one-pot reaction involves the condensation of the aminophenol with an aldehyde to form an imine, which is then reduced in situ, often using a reducing agent like sodium borohydride. researchgate.netresearchgate.net This method allows for the selective alkylation of the amino group over the phenolic hydroxyl group. researchgate.net

| Starting Aminophenol | Aldehyde | Reducing Agent | Product | Reference |

|---|---|---|---|---|

| 2-Aminophenol (B121084) | Benzaldehyde | Sodium Borohydride | N-Benzyl-2-aminophenol | researchgate.net |

| 4-Aminophenol (B1666318) | Benzaldehyde | Sodium Borohydride | N-Benzyl-4-aminophenol | researchgate.net |

Formation of Coordination Complexes through the Aminomethyl Ligand

The aminomethyl and phenolic hydroxyl groups of this compound can act as ligands, coordinating with metal ions to form stable complexes. chemscene.com The nitrogen of the amine and the oxygen of the deprotonated phenol can both serve as donor atoms. For instance, 2-(aminomethyl)-6-chlorophenol has been shown to bind with transition metals like Mn²⁺ and Ni²⁺.

The ability of similar aminophenol derivatives to form coordination complexes is well-documented. 2-Amino-4-chlorophenol has been used to synthesize metal complexes with Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), and Cd(II). researchgate.net Mannich bases, which share the aminomethylphenol structural motif, are known to form complexes with a variety of metal ions, acting as bidentate ligands. chesci.com

Reactivity of the Aryl Chloride Substituent

The chlorine atom attached to the benzene ring of this compound is characteristic of an aryl halide. The carbon-chlorine bond in aryl halides is stronger than in alkyl halides, and the sp2-hybridized carbon of the ring makes these compounds generally resistant to classical nucleophilic substitution reactions (SN1 and SN2). core.ac.uk However, under specific conditions, the aryl chloride can be a versatile handle for advanced synthetic transformations.

Nucleophilic aromatic substitution (SNAr) is a key pathway for the functionalization of aryl halides. The viability of this reaction is heavily dependent on the electronic properties of the aromatic ring.

The most common mechanism for SNAr is the addition-elimination pathway. themasterchemistry.com This process involves the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. core.ac.ukpressbooks.pub The reaction is then completed by the departure of the leaving group, which restores the aromaticity of the ring.

For this mechanism to proceed readily, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO2 or -CN) at positions ortho and/or para to the leaving group. themasterchemistry.compressbooks.pub These groups are essential for stabilizing the negative charge of the Meisenheimer complex.

In the case of this compound, the substituents are an aminomethyl group (-CH2NH2) and a hydroxyl group (-OH). Both of these are electron-donating groups, which increase the electron density of the aromatic ring. This electronic enrichment deactivates the ring towards attack by nucleophiles, making the SNAr reaction unfavorable under standard conditions.

Displacement of the chlorine atom via SNAr would therefore require harsh reaction conditions, such as high temperatures and pressures, similar to the industrial synthesis of phenol from chlorobenzene (B131634) (Dow process). pressbooks.pub Alternatively, reactions with exceptionally strong bases, like sodium amide (NaNH2), could force a substitution through an alternative elimination-addition (benzyne) mechanism. themasterchemistry.compressbooks.pub

Below is a table illustrating potential, though challenging, SNAr reactions based on the general reactivity of unactivated aryl chlorides.

| Nucleophile | Potential Product | Typical Conditions for Unactivated Aryl Chlorides | Citation |

|---|---|---|---|

| Hydroxide (e.g., NaOH) | 2-(Aminomethyl)benzene-1,4-diol | High temperature (~350 °C) and high pressure | pressbooks.pub |

| Ammonia (NH3) / Amide (NaNH2) | 4-Chloro-3-hydroxy-benzene-1-diamine | High temperature and pressure (with NH3) or strong base in liquid NH3 (with NaNH2) | pressbooks.pub |

| Alkoxide (e.g., NaOCH3) | 2-(Aminomethyl)-5-methoxyphenol | High temperature, often with a copper catalyst (Ullmann condensation) |

Palladium-catalyzed cross-coupling reactions represent a modern and powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds, and they have revolutionized organic synthesis. fiveable.meresearchgate.net The Suzuki-Miyaura coupling, in particular, is a versatile method for creating biaryl structures by coupling an organoboron species (like a boronic acid) with an organic halide. libretexts.org

While aryl chlorides are known to be less reactive in these catalytic cycles compared to aryl bromides, iodides, or triflates, significant advances in catalyst design have made their use routine. acs.org The key to successfully coupling aryl chlorides is the use of highly active palladium catalysts, which typically employ electron-rich and sterically bulky phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. acs.org These ligands facilitate the challenging oxidative addition step of the aryl chloride to the Pd(0) center. researchgate.net

The Suzuki coupling is renowned for its excellent functional group tolerance, making it highly suitable for complex molecules like this compound. The aminomethyl and phenolic hydroxyl groups are generally compatible with the reaction conditions, which typically involve a palladium precursor, a ligand, and a mild base such as potassium carbonate or potassium phosphate. libretexts.orgnih.gov

Given the unactivated nature of the C-Cl bond in this compound, a robust catalytic system would be required. The table below outlines representative conditions that have proven effective for the Suzuki coupling of other challenging aryl chlorides and could plausibly be applied to this substrate.

| Boronic Acid Partner | Potential Product | Plausible Catalytic System | Citation |

|---|---|---|---|

| Phenylboronic acid | 3'-(Aminomethyl)-4'-hydroxy-[1,1'-biphenyl]-4-ol | Pd(OAc)2 / PCy3, K3PO4, Toluene/H2O | acs.org |

| 4-Methoxyphenylboronic acid | 3'-(Aminomethyl)-4-methoxy-4'-hydroxy-[1,1'-biphenyl] | Pd2(dba)3 / P(t-Bu)3, K3PO4, Dioxane | acs.org |

| Thiophene-2-boronic acid | 2-(Aminomethyl)-5-(thiophen-2-yl)phenol | Pd(PPh3)4, Na2CO3, Toluene/Ethanol/H2O | researchgate.net |

| Pyridine-3-boronic acid | 2-(Aminomethyl)-5-(pyridin-3-yl)phenol | Pd2(dba)3 / Ligand 1 (a phosphite), Cs2CO3, Dioxane | nih.gov |

Advanced Spectroscopic and Structural Characterization of 2 Aminomethyl 5 Chlorophenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(aminomethyl)-5-chlorophenol is expected to show distinct signals corresponding to each unique proton environment. The aromatic region would feature three signals for the protons on the benzene (B151609) ring, with their chemical shifts and splitting patterns dictated by the electronic effects of the hydroxyl (-OH), aminomethyl (-CH₂NH₂), and chloro (-Cl) substituents. The methylene (B1212753) (-CH₂) protons adjacent to the amino group would likely appear as a singlet, while the amine (-NH₂) and hydroxyl (-OH) protons would typically present as broad singlets, the positions of which can be sensitive to solvent and concentration. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Number of Protons |

|---|---|---|---|

| Aromatic H (ortho to -OH) | 6.8 - 7.0 | Doublet (d) | 1 |

| Aromatic H (ortho to -Cl) | 7.0 - 7.2 | Doublet of doublets (dd) | 1 |

| Aromatic H (para to -OH) | 6.7 - 6.9 | Doublet (d) | 1 |

| Methylene (-CH₂-) | ~3.8 - 4.0 | Singlet (s) | 2 |

| Amine (-NH₂) | 1.5 - 3.0 | Broad Singlet (br s) | 2 |

| Hydroxyl (-OH) | 4.5 - 6.0 | Broad Singlet (br s) | 1 |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, seven distinct signals are anticipated, one for each unique carbon atom. The chemical shifts are influenced by the electronegativity and resonance effects of the attached functional groups. The carbon bearing the hydroxyl group (C-OH) would be found significantly downfield, as would the other substituted aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-OH | 150 - 155 |

| C-CH₂NH₂ | 125 - 130 |

| C-Cl | 128 - 133 |

| C-H (Aromatic) | 115 - 130 |

| C-H (Aromatic) | 115 - 130 |

| C-H (Aromatic) | 115 - 130 |

| Methylene (-CH₂) | 45 - 50 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

FTIR Spectroscopy: The FTIR spectrum of this compound would display characteristic absorption bands. A broad band in the 3200-3600 cm⁻¹ region is indicative of the O-H stretching vibration of the phenolic group. The N-H stretching of the primary amine would appear in the 3300-3500 cm⁻¹ range. Other key vibrations include C-H stretches for both the aromatic ring (above 3000 cm⁻¹) and the methylene group (below 3000 cm⁻¹), aromatic C=C stretches (1450-1600 cm⁻¹), and C-O, C-N, and C-Cl stretches at lower wavenumbers. nih.govnist.govspectrabase.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations in this compound would be expected to produce strong Raman signals.

Table 3: Predicted Principal Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Phenol (B47542) | O-H Stretch | 3200 - 3600 (Broad) |

| Amine | N-H Stretch | 3300 - 3500 (Medium) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Methylene | C-H Stretch | 2850 - 2960 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Phenol | C-O Stretch | 1200 - 1300 |

| Amine | C-N Stretch | 1000 - 1200 |

| Chloroalkane | C-Cl Stretch | 600 - 800 |

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. Substituted phenols typically exhibit absorption bands in the UV region due to π → π* transitions of the benzene ring. For this compound, the presence of the electron-donating hydroxyl and amino groups (auxochromes) is expected to cause a bathochromic (red) shift of the absorption maxima (λmax) compared to unsubstituted benzene. researchgate.net The absorption profile can be influenced by the polarity of the solvent. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. The molecular ion peak (M⁺) for this compound (C₇H₈ClNO) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 157.59 g/mol ). The presence of chlorine would be indicated by a characteristic M+2 peak with about one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope. Common fragmentation pathways would likely include benzylic cleavage to lose the •CH₂NH₂ radical and loss of a chlorine radical.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Identity |

|---|---|

| 157/159 | [M]⁺ (Molecular Ion) |

| 127 | [M - CH₂NH₂]⁺ |

| 122 | [M - Cl]⁺ |

Data from the related compound 2-amino-5-methylphenol (B193566) shows a similar pattern of fragmentation, confirming the utility of this analysis for structural elucidation. nist.gov

Other Advanced Spectroscopic Techniques (e.g., Electron Spin Resonance Spectroscopy)

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specific to the detection of species with unpaired electrons, such as free radicals or transition metal ions. hs-analysis.comnih.gov The parent molecule, this compound, is a diamagnetic species with no unpaired electrons and would therefore be ESR-silent.

However, ESR spectroscopy is a valuable tool for studying its derivatives or its behavior in certain chemical environments. For instance, if this compound were to undergo oxidation to form a phenoxyl radical, ESR would be the primary technique for detecting and characterizing this transient species. acs.org Similarly, ESR can be used to study the interactions of chlorophenol derivatives in photocatalytic degradation processes, where radical intermediates play a key role. acs.orgacs.org

Theoretical and Computational Chemistry Studies on 2 Aminomethyl 5 Chlorophenol

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust method for determining the optimized geometry and electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of structural parameters like bond lengths and angles with high accuracy. For a molecule like 2-(Aminomethyl)-5-chlorophenol, DFT calculations, typically using functionals like B3LYP combined with basis sets such as 6-311G(d,p), would be employed to find the lowest energy conformation. nih.govscispace.com

Studies on chlorophenol congeners reveal that substituents significantly influence molecular geometry and stability. researchgate.net The presence of a chlorine atom ortho to the hydroxyl group, for instance, can lead to the formation of an intramolecular hydrogen bond, which is a stabilizing interaction. researchgate.net In this compound, an intramolecular hydrogen bond is expected between the hydroxyl group's hydrogen and the nitrogen of the aminomethyl group. This interaction would likely shorten the N-O distance and affect the planarity of the substituent groups relative to the benzene (B151609) ring.

Furthermore, the electron-withdrawing inductive effect of the chlorine atom alters the electronic distribution in the phenyl ring, impacting bond lengths and the acidity of the phenolic proton. researchgate.net DFT studies on 2-aminophenol (B121084) have shown that the amino group, a strong electron donor, also influences the aromatic system's geometry and electronic properties. researchgate.net The combination of the electron-donating aminomethyl group and the electron-withdrawing chloro group on the same phenol (B47542) scaffold creates a complex electronic environment that DFT can effectively model.

Table 1: Representative Calculated Bond Lengths and Angles for Analogous Structures Based on DFT calculations of similar compounds like 2-aminophenol and o-chlorophenol.

| Parameter | Typical Calculated Value | Reference Compound(s) |

| C-O Bond Length | ~1.37 Å | 2-Aminophenol |

| O-H Bond Length | ~0.97 Å | 2-Aminophenol |

| C-Cl Bond Length | ~1.75 Å | o-Chlorophenol |

| C-N Bond Length | ~1.41 Å | 2-Aminophenol |

| C-C-O Bond Angle | ~118-120° | 2-Aminophenol |

| C-C-Cl Bond Angle | ~119-121° | o-Chlorophenol |

Prediction of Spectroscopic Parameters via Computational Methods

Computational spectroscopy is a powerful tool for interpreting and predicting experimental spectra, including infrared (IR), Raman, nuclear magnetic resonance (NMR), and UV-Visible spectra. aip.orgscispace.com

For this compound, DFT calculations can predict its vibrational (IR and Raman) spectra. By calculating the second derivatives of the energy with respect to atomic positions, one can obtain the harmonic vibrational frequencies. These calculated frequencies for related molecules like 2-aminophenol and o-chlorophenol have shown good agreement with experimental FTIR and FT-Raman spectra, aiding in the precise assignment of vibrational modes. researchgate.net Key predicted vibrations for the target molecule would include the O-H stretch, N-H stretches, C-Cl stretch, and various aromatic C-H and C-C bending and stretching modes.

NMR chemical shifts (¹H and ¹³C) can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net Calculations on 2-aminophenol have demonstrated that theoretical chemical shifts correlate well with experimental data. researchgate.net For this compound, such calculations would predict the chemical shifts for the aromatic protons, the methylene (B1212753) protons, and the amine and hydroxyl protons, accounting for the electronic effects of both the chloro and aminomethyl substituents.

Electronic transitions, observed in UV-Visible spectroscopy, can be modeled using Time-Dependent DFT (TD-DFT). This method provides information on excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities of spectral bands. nih.gov

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for 2-Aminophenol (cm⁻¹) Illustrative data based on published studies.

| Vibrational Mode | Experimental (FTIR) | Calculated (DFT/B3LYP) |

| O-H Stretch | 3385 | 3410 |

| NH₂ Asymmetric Stretch | 3450 | 3475 |

| NH₂ Symmetric Stretch | 3375 | 3390 |

| Aromatic C-H Stretch | 3055 | 3070 |

| C-O Stretch | 1260 | 1275 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Properties

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich portions of the molecule: the aminomethyl group and the phenol ring, which is activated by the hydroxyl and amino functions. The LUMO would likely be distributed over the aromatic ring, influenced by the electron-withdrawing chlorine atom.

Table 3: Calculated Electronic Properties for Analogous Phenols (eV) Based on DFT/B3LYP calculations for similar compounds.

| Compound | E_HOMO | E_LUMO | Energy Gap (ΔE) | Hardness (η) | Electrophilicity (ω) |

| p-Aminophenol | -5.21 | 0.71 | 5.92 | 2.96 | 0.88 |

| p-Nitrophenol | -6.91 | -2.55 | 4.36 | 2.18 | 3.06 |

| p-Chlorophenol | -6.05 | -0.25 | 5.80 | 2.90 | 1.65 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict how molecules will interact. mdpi.com It illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Typically, red or yellow colors indicate negative potential (sites for electrophilic attack), while blue indicates positive potential (sites for nucleophilic attack). researchgate.net

For this compound, the MEP map would show the most negative potential localized around the phenolic oxygen atom and, to a lesser extent, the nitrogen atom, due to their lone pairs of electrons. imist.maresearchgate.net These would be the primary sites for interaction with electrophiles or for hydrogen bonding. The area around the acidic hydroxyl hydrogen would exhibit a strong positive potential (blue), marking it as a site for nucleophilic attack or deprotonation. The chlorine atom, despite its electronegativity, often presents a region of slightly positive potential on its outermost surface (a "sigma-hole"), which can participate in specific interactions. The MEP map provides a more nuanced view of reactivity than simple substituent effects alone. imist.ma

Reaction Mechanism Studies and Energetic Profiles of Transformations

Computational chemistry is instrumental in elucidating reaction mechanisms, mapping potential energy surfaces, and calculating the energetic profiles of chemical transformations. rsc.org This involves identifying reactants, products, intermediates, and, crucially, transition states (TS). The energy difference between the reactants and the transition state is the activation energy (Ea), which governs the reaction rate.

For this compound, relevant reactions for study would include oxidation, electrophilic substitution, or reactions involving its functional groups. For instance, computational studies on the oxidation of aminomethanol (B12090428) and aminophenol provide a template for how such a mechanism would be investigated. physchemres.orgnih.gov A study on aminomethanol oxidation by the hydroxyl radical (•OH) used DFT to calculate the activation energies for hydrogen abstraction from the -CH₂, -NH₂, and -OH groups, finding distinct energy barriers for each pathway. nih.gov Similarly, the oxidation of aminophenol has been modeled, with calculations identifying the rate-determining step and its activation energy of 54.4 kcal mol⁻¹. physchemres.org Such studies for this compound would help predict its metabolic fate or its reactivity under various conditions by determining the most energetically favorable reaction pathways.

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogous Compounds

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules (described by numerical values called descriptors) with their physical, chemical, or biological properties. researchgate.net This allows for the prediction of properties for new or untested compounds.

For analogues of this compound, particularly chlorophenols, QSPR models have been successfully developed to predict important properties like toxicity and biodegradability. nih.govnih.gov For example, a QSPR study on the anaerobic biodegradation of chlorophenols found that properties like the LUMO energy (E(lumo)) and molecular size were key descriptors in predicting the rate of degradation. nih.gov Another large-scale study developed robust QSAR/QSPR models to predict the acute oral toxicity (LD₅₀) in rats for a diverse set of chemicals, an endpoint highly relevant for environmental and health assessments. unc.edu

By calculating relevant molecular descriptors for this compound (which could include electronic, topological, and quantum-chemical descriptors), its properties could be predicted using established QSPR models for chlorophenols or substituted phenols. This approach is vital for assessing the potential environmental impact and toxicological profile of the compound without extensive experimental testing.

Applications of 2 Aminomethyl 5 Chlorophenol As a Chemical Building Block and Intermediate

Role in the Synthesis of Complex Organic Molecules

2-(Aminomethyl)-5-chlorophenol serves as a versatile starting material in the creation of more complex organic structures, particularly those with biological activity. Its bifunctional nature, possessing both a nucleophilic aminomethyl group and a phenolic hydroxyl group, allows for a variety of chemical transformations. The presence of a chlorine atom on the aromatic ring further influences its reactivity and provides a site for additional modifications.

The aminomethyl group can readily participate in reactions such as N-acylation, N-alkylation, and the formation of Schiff bases. These reactions are fundamental in building larger molecular frameworks. For instance, the amine can be reacted with carboxylic acids or their derivatives to form amides, a common functional group in many biologically active compounds. Similarly, reaction with aldehydes or ketones yields imines (Schiff bases), which can then be reduced to form stable secondary amines.

The phenolic hydroxyl group offers another reaction site. It can undergo O-alkylation to form ethers or be acylated to produce esters. The aromatic ring itself can be subject to electrophilic aromatic substitution reactions, although the existing substituents will direct the position of any new groups. The interplay of these functional groups allows for the sequential or sometimes one-pot synthesis of intricate molecules with potential applications in medicinal chemistry and materials science.

Table 1: Potential Reactions for the Synthesis of Complex Molecules

| Functional Group | Reaction Type | Resulting Functional Group/Linkage | Potential Application |

|---|---|---|---|

| Aminomethyl (-CH₂NH₂) | N-Acylation | Amide (-NHCOR) | Pharmaceuticals, Polymers |

| N-Alkylation | Secondary/Tertiary Amine (-NHR, -NR₂) | Catalysts, Ligands | |

| Schiff Base Formation | Imine (-N=CHR) | Intermediate for amines, Ligands | |

| Phenolic Hydroxyl (-OH) | O-Alkylation | Ether (-OR) | Pharmaceuticals, Agrochemicals |

| O-Acylation | Ester (-OCOR) | Protecting group, Pro-drugs | |

| Aromatic Ring | Electrophilic Substitution | Substituted Benzene (B151609) Ring | Fine Chemicals |

Precursor for Advanced Organic Ligands and Coordination Chemistry

In the field of coordination chemistry, this compound is a valuable precursor for the synthesis of polydentate ligands. semanticscholar.org The presence of both nitrogen and oxygen donor atoms allows for the formation of stable chelate rings with metal ions. Schiff base condensation is a common strategy employed to create more elaborate ligand systems from this building block. semanticscholar.orgppj.org.ly Reaction of the aminomethyl group with various aldehydes or ketones introduces an imine functionality, and if the aldehyde or ketone contains additional donor atoms, the resulting Schiff base ligand can be multidentate. semanticscholar.orgajgreenchem.com

These ligands can then be used to form coordination complexes with a wide range of transition metals. nih.govderpharmachemica.com The properties of the resulting metal complexes, such as their geometry, stability, and electronic properties, are influenced by the nature of the metal ion and the specific structure of the ligand derived from this compound. The chloro-substituent on the phenolic ring can also modulate the electronic properties of the ligand and, consequently, the reactivity of the metal center. derpharmachemica.com These complexes can find applications in areas such as catalysis, materials science, and as models for biological systems. ajgreenchem.com

Table 2: Examples of Ligand Types Derived from this compound

| Ligand Type | Synthesis Method | Coordinating Atoms | Potential Metal Ions |

|---|---|---|---|

| Bidentate (N,O) | Direct use of the molecule | N (amine), O (phenoxide) | Cu(II), Ni(II), Co(II), Zn(II) |

| Tridentate (N,N,O) | Schiff base condensation with a pyridinecarboxaldehyde | N (amine), N (imine), O (phenoxide) | Fe(III), Mn(II), V(IV) |

| Tetradentate (N₂O₂) | Schiff base condensation with a dialdehyde | N (imine) x2, O (phenoxide) x2 | Co(II), Ni(II), Cu(II) |

Intermediate in the Production of Dyes and Pigments

Aromatic amines and phenols are fundamental building blocks in the synthesis of azo dyes. mdpi.complantarchives.org this compound contains both of these functional groups, making it a potential intermediate for the production of various colorants. The aminomethyl group, after diazotization with nitrous acid, can form a diazonium salt. mdpi.com This diazonium salt can then be coupled with a suitable coupling component, such as a naphthol or another activated aromatic ring, to form an azo dye. mdpi.comgoogle.com

Alternatively, the phenolic ring of this compound can act as the coupling component, reacting with a diazonium salt derived from another aromatic amine. The specific color of the resulting dye would depend on the electronic nature of the substituents on both the diazo and coupling components. The presence of the chloro group and the aminomethyl group would influence the final shade and fastness properties of the dye.

Application in Polymer Chemistry and Material Science

The bifunctional nature of this compound also lends itself to applications in polymer chemistry. The amino and hydroxyl groups can act as monomers or be incorporated into polymer backbones to impart specific properties. For instance, it could potentially be used in the synthesis of polyamides or polyesters through condensation polymerization with dicarboxylic acids or diacyl chlorides.

Furthermore, aminophenols can be used to synthesize functional polymers with unique characteristics. For example, polymers containing aminophenol units may exhibit interesting redox properties or the ability to chelate metal ions. The Kabachnik-Fields reaction, a multicomponent reaction, can be employed to create polymers with α-aminophosphonate functionalities, which are known for their metal-chelating and flame-retardant properties. mdpi.com The presence of the chloro-substituent could also enhance the flame retardancy of the resulting polymer.

Utilization in Catalyst Development and Support Systems

Ligands derived from this compound can be utilized in the development of homogeneous and heterogeneous catalysts. As mentioned earlier, the coordination complexes formed with transition metals can exhibit catalytic activity for various organic transformations. derpharmachemica.com The electronic and steric properties of the ligand can be fine-tuned by modifying the aminomethyl or phenolic groups to optimize the performance of the catalyst.

In heterogeneous catalysis, ligands derived from this compound could be anchored to a solid support, such as silica (B1680970) or a polymer resin. This immobilization allows for the easy separation and recycling of the catalyst, which is a key advantage in industrial processes. For example, palladium complexes with aminomethyl-containing ligands have been explored for their catalytic activity in C-C bond-forming reactions. nih.gov The specific structure of the ligand derived from this compound could influence the selectivity and efficiency of such catalytic systems.

Emerging Research Directions and Future Outlook for 2 Aminomethyl 5 Chlorophenol Chemistry

Development of Novel and Sustainable Synthetic Routes

Current synthetic strategies for aminophenol derivatives often rely on classical, multi-step procedures that may involve harsh reaction conditions and the generation of significant waste. The future of 2-(Aminomethyl)-5-chlorophenol synthesis will undoubtedly be shaped by the principles of green chemistry, emphasizing atom economy, energy efficiency, and the use of renewable resources.

Key areas of future development include:

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis of this compound offers a promising avenue for developing highly selective and environmentally benign processes. Enzymes such as transaminases could be employed for the introduction of the aminomethyl group, while oxidoreductases could be utilized for the selective hydroxylation of a substituted chlorotoluene precursor.

Flow Chemistry: Continuous flow synthesis presents a scalable and safer alternative to traditional batch processing. For the synthesis of this compound, flow chemistry could enable precise control over reaction parameters, leading to higher yields, improved purity, and minimized risk, particularly when handling potentially hazardous intermediates.

Catalytic C-H Aminomethylation: A significant leap forward would be the development of catalytic methods for the direct C-H aminomethylation of 5-chlorophenol. This approach would drastically shorten the synthetic route, improve atom economy, and reduce the number of synthetic steps and associated waste.

Exploration of New Chemical Transformations and Derivatizations

The bifunctional nature of this compound, possessing both a nucleophilic aminomethyl group and a reactive phenolic ring, opens up a vast landscape for chemical exploration. Future research will likely focus on leveraging these functionalities to create a diverse array of novel derivatives with tailored properties.

Potential avenues for new chemical transformations include:

Polymerization: The aminomethyl and phenolic hydroxyl groups can serve as reactive handles for the synthesis of novel polymers. For instance, polycondensation reactions could lead to the formation of new polyamides or polyesters with unique thermal and mechanical properties.

Coordination Chemistry: The aminomethyl and hydroxyl moieties can act as a bidentate ligand for a variety of metal ions. This opens the door to the synthesis of novel coordination complexes and metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and sensing.

Derivatization for Biological Applications: The core structure of this compound can be systematically modified to explore potential biological activities. Acylation or sulfonylation of the amino group, or etherification of the phenolic hydroxyl, could lead to the discovery of new compounds with interesting pharmacological profiles.

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry is an indispensable tool for understanding and predicting the behavior of chemical compounds. For this compound, advanced computational modeling will be crucial for elucidating its electronic structure, predicting its reactivity, and guiding the rational design of new derivatives and materials.

Future computational studies will likely focus on:

Density Functional Theory (DFT) Calculations: DFT studies can provide valuable insights into the molecule's geometry, electronic properties (such as HOMO-LUMO gap), and the distribution of electron density. This information is critical for understanding its reactivity in various chemical transformations.

Reaction Mechanism Elucidation: Computational modeling can be used to map out the potential energy surfaces of various reactions involving this compound, helping to identify the most favorable reaction pathways and predict the structures of transition states and intermediates.

Quantitative Structure-Activity Relationship (QSAR) Studies: By correlating the computed molecular descriptors of a series of this compound derivatives with their experimentally determined properties (e.g., biological activity, material performance), QSAR models can be developed to predict the properties of new, unsynthesized compounds.

Integration into Supramolecular Assemblies and Functional Materials

The ability of molecules to self-assemble into ordered, functional structures is a cornerstone of modern materials science. The hydrogen bonding capabilities of the aminomethyl and hydroxyl groups, coupled with potential π-π stacking interactions of the aromatic ring, make this compound an attractive building block for supramolecular chemistry.

Emerging research in this area may include:

Self-Assembled Monolayers (SAMs): The phenolic hydroxyl group could be used to anchor this compound onto various oxide surfaces, forming self-assembled monolayers with tailored surface properties. The exposed aminomethyl groups could then be used for further functionalization.

Liquid Crystals: By attaching appropriate mesogenic units to the this compound core, it may be possible to design novel liquid crystalline materials with interesting optical and electronic properties.

Gels and Soft Materials: The directional hydrogen bonding interactions of this compound could be exploited to create low-molecular-weight organogelators, which can form self-assembled fibrillar networks that entrap solvent molecules.

Role in Environmental Chemical Transformations (e.g., degradation pathways)

The presence of a chlorinated aromatic ring in this compound raises questions about its environmental fate and persistence. Understanding its degradation pathways is crucial for assessing its potential environmental impact. Chlorophenols are known environmental pollutants, and their degradation can lead to the formation of various intermediates. pwr.edu.pl

Future research in this domain will likely investigate:

Biodegradation: Studies will be needed to determine if microorganisms can metabolize this compound. Potential biodegradation pathways could involve initial oxidation of the aminomethyl group, hydroxylation of the aromatic ring, or dechlorination. The degradation of related aminophenols has been studied, providing a starting point for investigating this compound. nih.govnih.gov

Photodegradation: The absorption of UV radiation by the aromatic ring could lead to the photochemical degradation of this compound. Research will be necessary to identify the photoproducts and to determine the kinetics and quantum yields of these processes.

Advanced Oxidation Processes (AOPs): The efficacy of AOPs, such as ozonation or Fenton chemistry, in degrading this compound will be an important area of investigation for potential water treatment applications.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(Aminomethyl)-5-chlorophenol, and how do reaction conditions influence yield?

- Answer : The compound can be synthesized via two main pathways:

Reduction of 2-chloro-5-nitrophenol : Catalytic hydrogenation (e.g., using Pd/C or Raney Ni) under mild hydrogen pressure (1–3 atm) at 25–50°C yields 2-amino-5-chlorophenol, which can be further functionalized to introduce the aminomethyl group .

Biological reduction : Bacterial strains (e.g., LW1) convert 1-chloro-4-nitrobenzene to intermediates, which are subsequently modified. This method requires pH control (6.5–7.5) and microaerophilic conditions to optimize microbial activity .

- Key factors : Temperature, catalyst selection, and pH significantly affect reaction efficiency. For example, excessive hydrogenation may lead to over-reduction of the amino group.

Q. How is the purity of this compound validated after synthesis?

- Answer : Analytical techniques include:

- HPLC-MS : To confirm molecular weight and detect impurities (e.g., unreacted nitro precursors).

- NMR spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., aromatic protons at δ 6.8–7.2 ppm, aminomethyl protons at δ 3.5–4.0 ppm) .

- Elemental analysis : Validates C, H, N, and Cl content within ±0.3% of theoretical values .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data during structural characterization?

- Answer : Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. For example:

- Tautomeric equilibria : The phenolic –OH and aminomethyl group may form intramolecular hydrogen bonds, shifting proton signals. Using deuterated DMSO or temperature-controlled NMR can stabilize specific tautomers .

- Dynamic effects : Variable-temperature NMR (VT-NMR) or 2D COSY/NOESY experiments clarify coupling patterns and spatial interactions .

Q. How can the bioactivity of this compound derivatives be systematically evaluated?

- Answer : Methodologies include:

Schiff base synthesis : Condensation with carbonyl compounds (e.g., acetylferrocene) under reflux in ethanol (12–24 hours, 70–80°C). Yields depend on stoichiometry (1:1.2 molar ratio) and acid catalysis (e.g., glacial acetic acid) .

Metal complexation : React with transition metals (e.g., Cu²⁺, Mn²⁺) in methanol/water (1:1) at pH 8–3. Characterization via UV-Vis (d-d transitions) and cyclic voltammetry reveals redox-active behavior .

Antimicrobial assays : Use standardized protocols (e.g., broth microdilution) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives with electron-withdrawing substituents (e.g., –Cl) show enhanced activity due to membrane disruption .

Q. What mechanistic insights explain the stability of this compound under oxidative conditions?

- Answer : The ortho-chloro and para-aminomethyl groups confer steric and electronic stabilization:

- Steric hindrance : The chloro group reduces accessibility to oxidizing agents.

- Resonance effects : The aminomethyl group donates electrons via conjugation, stabilizing the aromatic ring against electrophilic attack.

- Experimental validation : Cyclic voltammetry shows an oxidation potential of +0.85 V (vs. Ag/AgCl), indicating moderate resistance to oxidation .

Safety and Handling

- GHS Classification : Skin irritation (Category 2), eye damage (Category 2A). Use PPE (gloves, goggles) and avoid inhalation .

- Storage : Keep in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.